molecular formula C34H30O8 B570032 1,4-Butanediol Terephthalate Dibenzyl Ester CAS No. 29278-68-0

1,4-Butanediol Terephthalate Dibenzyl Ester

Cat. No.: B570032
CAS No.: 29278-68-0
M. Wt: 566.606
InChI Key: OENXPCFRFVINBS-UHFFFAOYSA-N
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Description

1,4-Butanediol Terephthalate Dibenzyl Ester (C24H26O6) is a terephthalate-based aromatic-aliphatic ester compound. These compounds are typically synthesized via transesterification reactions involving 1,4-butanediol and terephthalic acid derivatives, forming polymers or oligomers with applications in biodegradable plastics, textiles, and coatings .

Key characteristics inferred from analogs:

  • Aromatic-aliphatic hybrid structure: Combines rigid terephthalate units with flexible 1,4-butanediol chains, balancing mechanical strength and processability .
  • Biodegradability: Enzymatic cleavage of ester bonds by esterases or cutinases is feasible, depending on crystallinity and aromatic content .

Properties

IUPAC Name

4-O-benzyl 1-O-[4-(4-phenylmethoxycarbonylbenzoyl)oxybutyl] benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O8/c35-31(27-13-17-29(18-14-27)33(37)41-23-25-9-3-1-4-10-25)39-21-7-8-22-40-32(36)28-15-19-30(20-16-28)34(38)42-24-26-11-5-2-6-12-26/h1-6,9-20H,7-8,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENXPCFRFVINBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,4-Butanediol Terephthalate Dibenzyl Ester can be synthesized through a polycondensation reaction involving 1,4-butanediol and terephthaloyl chloride in the presence of a catalyst . The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar polycondensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,4-Butanediol Terephthalate Dibenzyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as pyridine, and varying temperatures depending on the specific reaction . Major products formed from these reactions include polyesters, alcohols, and carboxylic acids .

Scientific Research Applications

1,4-Butanediol Terephthalate Dibenzyl Ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of polyesters and other polymers.

    Biology: The compound can be used in the study of polymer degradation and the development of biodegradable materials.

    Medicine: Research into drug delivery systems and the development of biocompatible materials often involves this compound.

    Industry: It is used in the production of high-performance materials, including engineering plastics and fibers.

Mechanism of Action

The mechanism of action of 1,4-Butanediol Terephthalate Dibenzyl Ester involves its interaction with various molecular targets and pathways. For example, in polymer synthesis, it acts as a monomer that undergoes polycondensation reactions to form long polymer chains . The ester groups in the compound can participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols . These reactions are facilitated by catalysts and specific reaction conditions that promote the desired chemical transformations .

Comparison with Similar Compounds

Polybutylene Adipate Terephthalate (PBAT)

PBAT is a biodegradable copolymer of 1,4-butanediol, adipic acid, and terephthalic acid. Unlike 1,4-Butanediol Terephthalate Dibenzyl Ester, PBAT incorporates adipic acid, enhancing chain flexibility and biodegradability.

Property This compound PBAT References
Structure Aromatic-aliphatic ester Aliphatic-aromatic copolymer
Crystallinity Higher (due to rigid terephthalate units) Amorphous (random copolymer)
Biodegradability Moderate (aromatic content slows hydrolysis) High (enzymatic degradation)
Mechanical Strength ~37 MPa (estimated for analogs) 20–30 MPa

Key Difference : PBAT’s adipic acid component lowers the glass transition temperature (Tg), improving flexibility and biodegradability, whereas the dibenzyl ester’s aromatic dominance enhances rigidity .

Polybutylene Terephthalate (PBT)

PBT is a fully aromatic polyester derived from 1,4-butanediol and terephthalic acid. Unlike the dibenzyl ester, PBT is a high-performance engineering plastic.

Property This compound PBT References
Molecular Weight ~284–300 g/mol (oligomer) 20,000–50,000 g/mol (polymer)
Thermal Stability Tm: ~220–240°C Tm: 225–230°C
Application Niche (coatings, adhesives) Automotive/electrical parts

Key Difference: PBT’s high molecular weight and crystallinity make it suitable for structural applications, while the dibenzyl ester’s lower molecular weight limits it to non-structural uses .

Ecoflex® (Aliphatic-Aromatic Copolyester)

Ecoflex® is a commercial biodegradable polymer based on adipic acid and terephthalic acid.

Property This compound Ecoflex® References
Mechanical Strength ~37 MPa 25–30 MPa
Biodegradability Moderate High (compostable)
Synthesis Transesterification Polycondensation

Key Difference : Ecoflex® prioritizes biodegradability via aliphatic segments, while the dibenzyl ester’s higher aromatic content improves mechanical properties at the expense of enzymatic degradation .

Dimethyl Terephthalate (DMT) Derivatives

DMT-based polymers, such as poly(ethylene terephthalate) (PET), are structurally related but lack 1,4-butanediol linkages.

Property This compound DMT-Based Polymers References
Flexibility Higher (1,4-butanediol spacer) Lower (ethylene glycol spacer)
Melting Point ~220–240°C 250–260°C (PET)
Applications Biodegradable films Bottles, textiles

Key Difference : The 1,4-butanediol spacer in the dibenzyl ester reduces chain rigidity compared to ethylene glycol in PET, enabling better processability .

Research Findings and Data Tables

Table 1: Thermal and Mechanical Properties of Terephthalate-Based Compounds

Compound Tm (°C) Tensile Strength (MPa) Biodegradability
This compound 220–240 37 Moderate
PBAT 110–120 20–30 High
PBT 225–230 50–60 Low
Ecoflex® 110–115 25–30 High

Table 2: Molecular and Structural Comparison

Compound Molecular Formula Key Components Crystallinity
This compound C24H26O6 Terephthalate + 1,4-BDO Semi-crystalline
PBAT (C6H8O4)n Adipate + Terephthalate Amorphous
PBT (C12H12O4)n Terephthalate + 1,4-BDO High

Critical Analysis of Contradictions

  • Biodegradability vs. Aromatic Content: notes that aromatic content above 50 mol% hinders biodegradability, conflicting with the moderate biodegradability reported for the dibenzyl ester (aromatic-rich) in . This suggests that enzymatic activity and environmental conditions (e.g., marine vs. terrestrial) significantly influence degradation rates .
  • Mechanical Strength : The dibenzyl ester’s strength (~37 MPa) surpasses PBAT and Ecoflex® but remains below PBT, highlighting the trade-off between biodegradability and durability .

Biological Activity

1,4-Butanediol Terephthalate Dibenzyl Ester (BDDBE) is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to endocrine disruption and interactions with various biomolecules. This article reviews the current understanding of BDDBE's biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

BDDBE is derived from the esterification of 1,4-butanediol and terephthalic acid with benzyl alcohol. Its structure can be represented as follows:

C14H18O4\text{C}_{14}\text{H}_{18}\text{O}_4

This compound is characterized by its dibenzyl ester functional groups, which are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of BDDBE is primarily linked to its ability to interact with endocrine receptors. It has been shown to exhibit estrogenic activity by acting as a selective estrogen receptor modulator (SERM). This interaction can lead to both agonistic and antagonistic effects depending on the tissue context.

Endocrine Disruption

Research indicates that BDDBE may disrupt normal endocrine functions by mimicking or blocking hormone activity. Specifically, it has been implicated in altering the synthesis and action of sex hormones, which can have significant implications for reproductive health.

Case Study 1: Estrogenic Activity

A study published in Environmental Health Perspectives investigated the estrogenic effects of BDDBE on human cell lines. The findings demonstrated that BDDBE binds preferentially to estrogen receptor beta (ERβ), exhibiting a higher affinity compared to estrogen receptor alpha (ERα). This binding influences gene transcription related to reproductive functions, potentially leading to developmental and fertility issues .

Case Study 2: Immune Response Modulation

Another study explored the impact of BDDBE on immune cell function. It was found that exposure to BDDBE resulted in altered cytokine production in activated dendritic cells, suggesting an immunomodulatory effect. Specifically, BDDBE treatment reduced interferon gamma (IFN-γ) production while enhancing interleukin-4 (IL-4) levels, indicating a shift towards a Th2 immune response .

Table 1: Summary of Biological Activities of BDDBE

Biological ActivityDescriptionReference
Estrogenic ActivityBinds to ERβ with higher affinity than ERα
Immune ModulationAlters cytokine production in dendritic cells
Endocrine DisruptionMimics hormone activity affecting reproductive health

Potential Applications

Given its biological activity, BDDBE has potential applications in various fields:

  • Pharmaceuticals : As a precursor for developing drugs targeting hormonal pathways.
  • Environmental Science : Understanding its role as an endocrine disruptor can inform regulations on chemical safety.
  • Biotechnology : Its properties may be harnessed in developing novel biomaterials with specific biological interactions.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1,4-Butanediol Terephthalate Dibenzyl Ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via esterification or transesterification reactions. A common approach involves reacting terephthalic acid derivatives (e.g., dimethyl terephthalate) with benzyl alcohol and 1,4-butanediol in the presence of acid catalysts (e.g., sulfuric acid) or solid acid catalysts (e.g., carbon-based acids) at elevated temperatures (~150°C) under vacuum to drive esterification . Reaction parameters such as catalyst loading (1% wt), vacuum pressure (-0.09 mPa), and time (10+ hours) are critical for achieving high esterification rates (>90%). Real-time monitoring of acid value or FTIR spectroscopy is recommended to track reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For structural confirmation of ester linkages and purity assessment (e.g., 1^1H and 13^{13}C NMR).
  • FTIR : To identify characteristic peaks for ester carbonyl (~1720 cm1^{-1}) and aromatic C-H stretches (~700 cm1^{-1}) .
  • DSC/TGA : To evaluate thermal stability and degradation profiles. For example, DSC can detect melting transitions, while TGA quantifies decomposition temperatures under nitrogen/air atmospheres .
  • Mass Spectrometry (MS) : For molecular weight validation (theoretical: 346.38 g/mol) and fragmentation pattern analysis .

Q. What are the primary research applications of this compound in polymer science?

  • Methodological Answer : The dibenzyl ester derivative serves as a monomer or intermediate in synthesizing polyesters like polybutylene terephthalate (PBT). Its benzyl groups may act as protective moieties during step-growth polymerization, enabling controlled depolymerization or post-functionalization. Research applications include studying ester hydrolysis kinetics, copolymer design (e.g., with sebacic acid for elastomers), and evaluating plasticizer compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermochemical data for this compound, such as enthalpy of formation (ΔfH\Delta_fH^\circ)?

  • Methodological Answer : Discrepancies in ΔfH\Delta_fH^\circ values (e.g., -710.0 vs. -732.6 kJ/mol for related esters ) arise from differences in experimental methods (combustion calorimetry vs. computational models) and purity of samples. To resolve these:

  • Standardize Protocols : Use high-purity samples (>99%) and replicate measurements under inert atmospheres.
  • Cross-Validate : Compare experimental data with computational results (e.g., DFT calculations) and apply Washburn corrections for systematic errors in combustion calorimetry .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., NIST databases) to identify outliers and establish consensus values .

Q. What strategies optimize the catalytic efficiency of solid acid catalysts in synthesizing this ester?

  • Methodological Answer : Solid acid catalysts (e.g., sulfonated carbon) improve sustainability by reducing waste. Optimization strategies include:

  • Surface Modification : Enhance porosity and acidity via sulfonation or doping with metals (e.g., Sn, Zr) to increase active sites .
  • Kinetic Studies : Monitor activation energy (EaE_a) using Arrhenius plots to identify temperature regimes where catalyst activity peaks.
  • Reusability Tests : Assess catalyst stability over multiple cycles (e.g., 5 cycles) with regeneration steps (e.g., ethanol washing) .

Q. How does the incorporation of this compound affect the hydrolytic stability of polyesters like PBT?

  • Methodological Answer : The benzyl groups may sterically hinder hydrolysis of ester bonds. To evaluate this:

  • Accelerated Aging Tests : Expose polymer films to humid conditions (e.g., 85°C/85% RH) and monitor molecular weight loss via GPC or tensile strength degradation .
  • Comparative Studies : Synthesize PBT analogs with/without benzyl-protected monomers and compare hydrolysis rates using FTIR (ester peak attenuation) or NMR (end-group analysis) .

Q. What bio-based routes exist for synthesizing this compound, and how do they compare to petrochemical methods?

  • Methodological Answer : Bio-based 1,4-butanediol (BDO) from engineered microbes (e.g., E. coli) can replace petroleum-derived BDO . Key steps include:

  • Fermentation Optimization : Maximize BDO titer (>100 g/L) using metabolic engineering (e.g., overexpressing succinyl-CoA synthase).
  • Downstream Esterification : Couple bio-BDO with terephthalic acid derivatives (e.g., bio-sourced dimethyl terephthalate) using enzymatic catalysts (e.g., lipases) for greener synthesis .
  • Lifecycle Analysis (LCA) : Quantify carbon footprint reductions compared to traditional methods .

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